molecular formula C9H5ClN2 B1513230 7-Chloro-1H-indole-2-carbonitrile CAS No. 1264481-38-0

7-Chloro-1H-indole-2-carbonitrile

Cat. No.: B1513230
CAS No.: 1264481-38-0
M. Wt: 176.6 g/mol
InChI Key: VYNDPHOTSBJMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 . It has an average mass of 176.602 Da and a monoisotopic mass of 176.014130 Da . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring, which is a characteristic of indole derivatives . The molecule also contains a chlorine atom and a nitrile group .

Scientific Research Applications

Reactivity and Kinetics in Organic Chemistry

  • Nucleophilic Reactivities: The nucleophilic reactivities of various indoles, including 7-chloro-1H-indole-2-carbonitrile, have been studied. These investigations focus on the kinetics of coupling reactions with benzhydryl cations and other electrophiles, offering insights into the reactivity patterns of indoles (Lakhdar et al., 2006).
  • Carbon Nucleophilicities in Substitution Reactions: Research has been conducted on the nucleophilicities of indoles, including this compound, in substitution reactions with superelectrophilic compounds. This provides a deeper understanding of the reactivity of indoles in organic synthesis (Rodríguez-Dafonte et al., 2009).

Novel Compound Synthesis

  • Synthesis of Pyrido[1,2-a]indoles: Research has demonstrated the utility of this compound in the synthesis of novel compounds. It can undergo reactions leading to the formation of 9-aminopyrido[1,2-a]indoles, which are of interest for their fluorescence properties (Zalte et al., 2020).
  • Catalyzed Cyclization Reactions: Catalyzed cyclization reactions involving this compound have been explored, leading to the synthesis of complex molecular structures like tetracyclic tronocarpine subunits (Magolan & Kerr, 2006).

Material Science and Polymerization

  • Electrochemical Polymerization: Studies have looked into the electrochemical polymerization of indoles, including this compound. This research is significant for developing conducting polymers with potential applications in electronics and materials science (Zotti et al., 1989).

Pharmaceutical and Bioactive Compound Development

  • Anticancer Activity: There is research into the use of this compound derivatives for their anticancer properties. Synthesis of novel compounds using this chemical has shown potent anticancer activities in various human cancer cell lines (Radwan et al., 2020).

Future Directions

Indole derivatives, including 7-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are also important for the development of new molecules with biological interests .

Properties

IUPAC Name

7-chloro-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDPHOTSBJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856882
Record name 7-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264481-38-0
Record name 7-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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